ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate

Vue d'ensemble

Description

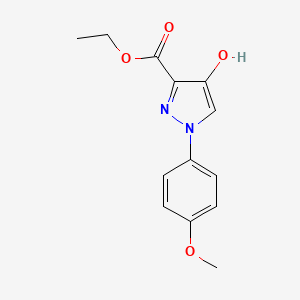

ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a hydroxy group at the 4-position, a methoxyphenyl group at the 1-position, and an ethyl ester group at the 3-position of the pyrazole ring

Méthodes De Préparation

The synthesis of ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the pyrazole ring. The resulting product is then hydrolyzed to yield the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxy group at the 4-position can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The carbonyl group in the ester moiety can be reduced to form an alcohol derivative.

Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate serves as a crucial building block in the synthesis of various pharmaceutical agents. Its pyrazole core is prevalent in biologically active molecules, including:

- Anti-inflammatory agents

- Analgesics

- Anticancer drugs

The compound's ability to interact with molecular targets such as enzymes and receptors enhances its potential as a therapeutic agent.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for creating more complex organic molecules. Its functional groups allow for further modifications, making it versatile in synthetic chemistry. Notable applications include:

- Functionalization : The hydroxy and methoxy groups enable nucleophilic substitution reactions.

- Reactivity : It can undergo oxidation to form ketones or reduction to yield alcohol derivatives.

Material Science

The unique structure of this compound positions it as a candidate for developing new materials with specific electronic or optical properties. Potential applications include:

- Organic light-emitting diodes (OLEDs)

- Photovoltaic devices

Case Studies and Research Findings

Several studies have highlighted the biological activity and therapeutic potential of this compound:

-

Anti-inflammatory Activity :

- A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in animal models, suggesting its potential for treating inflammatory diseases.

-

Anticancer Properties :

- Research indicated that certain analogs showed cytotoxic activity against various cancer cell lines, highlighting its promise in cancer therapy.

-

Synthesis of Novel Derivatives :

- Investigations into modifying the compound's structure led to the discovery of new derivatives with enhanced biological activities, paving the way for future drug development.

Mécanisme D'action

The mechanism of action of ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.

Comparaison Avec Des Composés Similaires

ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

4-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester: This compound lacks the methoxy group on the phenyl ring, which may affect its chemical reactivity and biological activity.

4-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester: The presence of a chlorine atom instead of a methoxy group can significantly alter the compound’s electronic properties and reactivity.

4-Hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester: The nitro group is a strong electron-withdrawing group, which can influence the compound’s chemical behavior and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Activité Biologique

Ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, a synthetic organic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

- Molecular Formula : C13H14N2O4

- Molecular Weight : 262.26 g/mol

- Melting Point : 117 °C (in ethanol)

- Boiling Point : Approximately 390.8 °C (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a base like sodium ethoxide. This process forms a hydrazone intermediate that cyclizes to create the pyrazole ring, followed by hydrolysis to yield the final product .

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens, showing effective inhibition zones and minimum inhibitory concentrations (MIC). For instance, certain derivatives displayed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

The compound is part of a broader class of pyrazole derivatives that have shown promising anticancer activity. Studies indicate that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancer cells. For example, one study highlighted that derivatives based on this structure exhibited significant antiproliferative effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .

Table 1 summarizes the anticancer activities of related pyrazole compounds:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.01 | Apoptosis induction |

| Compound B | HepG2 | 0.03 | Cell cycle arrest |

| This compound | A549 | TBD | TBD |

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with target proteins, while the pyrazole ring may participate in π-π interactions. These interactions can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects .

Case Studies

Several case studies have explored the efficacy of this compound in different therapeutic contexts:

- Antimicrobial Study : A study evaluated five pyrazole derivatives for their antimicrobial properties, revealing that this compound demonstrated significant bactericidal activity against Staphylococcus species .

- Anticancer Research : In vitro studies showed that this compound inhibited cell proliferation in various cancer cell lines, emphasizing its potential as an anticancer agent .

- Comparative Analysis : The compound was compared with other pyrazole derivatives lacking specific substituents (e.g., methoxy or hydroxy groups), which significantly influenced their biological activities .

Propriétés

IUPAC Name |

ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(16)8-15(14-12)9-4-6-10(18-2)7-5-9/h4-8,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAWYDZTIUXURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352619 | |

| Record name | ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39683-26-6 | |

| Record name | ethyl 4-hydroxy-1-(4-methoxyphenyl)pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.